- A Novel Highly Stereoselective Synthesis of 2,3-Disubstituted 3H-Quinazoline-4-one DerivativesOrganic Letters, 2007, 9(7), 1415-1418,
Cas no 936024-96-3 (Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate)
![Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate structure](https://ja.kuujia.com/scimg/cas/936024-96-3x500.png)
Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, n-[(1s)-1-[3,4-dihydro-5-methyl-3-(2-methylphenyl)-4-oxo-2-quinazolinyl]ethyl]-, 1,1-dimethylethyl ester
- (S)-tert-butyl (1-(5-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)ethyl)carbamate
- Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate
- 1,1-Dimethylethyl N-[(1S)-1-[3,4-dihydro-5-methyl-3-(2-methylphenyl)-4-oxo-2-quinazolinyl]ethyl]carbamate (ACI)
- (S)-tert-butyl(1-(5-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)ethyl)carbamate
- tert-butyl N-[(1S)-1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate
- 936024-96-3
- AKOS037650289
- CS-M2082
- CS-14579
- SCHEMBL20717711
- C12547
-
- インチ: 1S/C23H27N3O3/c1-14-10-7-8-13-18(14)26-20(16(3)24-22(28)29-23(4,5)6)25-17-12-9-11-15(2)19(17)21(26)27/h7-13,16H,1-6H3,(H,24,28)/t16-/m0/s1
- InChIKey: NHSYCDCZYMKHPX-INIZCTEOSA-N
- ほほえんだ: [C@@H](C1=NC2C=CC=C(C=2C(=O)N1C1C=CC=CC=1C)C)(C)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 393.20524173g/mol
- どういたいしつりょう: 393.20524173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 654
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71
- 疎水性パラメータ計算基準値(XlogP): 4.3
Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059664-250mg |
(S)-tert-Butyl (1-(5-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)ethyl)carbamate |
936024-96-3 | 97% | 250mg |
¥9652.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059664-100mg |
(S)-tert-Butyl (1-(5-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)ethyl)carbamate |
936024-96-3 | 97% | 100mg |
¥5791.00 | 2024-04-24 |
Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate 合成方法
ごうせいかいろ 1
1.2 Reagents: Acetic acid Solvents: Acetonitrile ; 30 min, reflux
ごうせいかいろ 2
- Preparation of isoquinolinone and quinazolinone derivatives useful for treating T-cell acute lymphoblastic leukemia, World Intellectual Property Organization, , ,
Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate Raw materials
- 1,1-Dimethylethyl N-[(1S)-1-[5-methyl-4-[(4Z)-(2-methylphenyl)imino]-4H-3,1-benzoxazin-2-yl]ethyl]carbamate
- Tert-butyl N-[(2S)-1-(2-methyl-N-(2-methyl-6-nitrobenzoyl)anilino)-1-oxopropan-2-yl]carbamate
Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate Preparation Products
Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
9. Back matter
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 936024-96-3 and Product Name: Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate
This compound, identified by the CAS number 936024-96-3, is a sophisticated organic molecule with significant applications in the field of pharmaceutical research and development. The product name, Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate, provides a detailed structural insight into its chemical composition, highlighting its complex and highly functionalized nature.
The structure of this compound features a carbamate moiety attached to a tert-butyl group, which is a common structural feature in many pharmaceutical intermediates due to its stability and reactivity. The presence of a quinazoline core, specifically a derivative of 5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl, suggests potential biological activity. Quinazoline derivatives are well-known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects.
Recent advancements in medicinal chemistry have demonstrated the importance of quinazoline scaffolds in the development of novel therapeutic agents. The specific substitution pattern in this compound, including the 5-methyl and 2-methylphenyl groups, may contribute to its unique interaction with biological targets. This has prompted extensive research into understanding its potential applications in drug discovery.
The synthesis of such complex molecules often involves multi-step organic reactions, requiring precise control over reaction conditions and reagent selection. The tert-butyl carbamate group not only enhances the stability of the molecule but also serves as a versatile handle for further functionalization. This makes it a valuable intermediate in the synthesis of more complex pharmacophores.
In the context of current research, this compound has been explored for its potential role in inhibiting key enzymes involved in cancer cell proliferation. Studies have indicated that quinazoline derivatives can modulate the activity of enzymes such as tyrosine kinases, which are crucial in signal transduction pathways associated with tumor growth. The tert-butyl carbamate moiety may enhance binding affinity by optimizing the orientation of key functional groups within the active site of these enzymes.
Additionally, the compound's structural features make it an attractive candidate for further derivatization to improve pharmacokinetic properties. Modifications such as solubility enhancements or metabolic stability improvements can be achieved by altering substituents on the quinazoline core or the carbamate group. These modifications are essential for translating preclinical findings into viable clinical candidates.
The use of computational methods has also been instrumental in understanding the binding interactions of this compound with biological targets. Molecular docking studies have revealed that the quinazoline scaffold can effectively interact with protein binding pockets, suggesting potential therapeutic efficacy. These studies often involve detailed analysis of binding affinities and molecular dynamics simulations to predict long-term stability and interaction patterns.
Furthermore, the synthesis and characterization of this compound have contributed to the broader understanding of carbamate-based bioactive molecules. Carbamates are known for their ability to act as transition-state analogs, mimicking key intermediates in enzymatic reactions. This property makes them valuable tools in both enzyme inhibition studies and drug development.
The versatility of this compound extends beyond its potential as an anticancer agent. Research has also explored its activity against other diseases, including infectious diseases caused by bacteria and viruses. The quinazoline core's ability to disrupt essential biological processes in pathogens makes it a promising scaffold for developing novel antibiotics and antivirals.
In conclusion, compound CAS No. 936024-96-3 represents a significant advancement in pharmaceutical chemistry due to its complex structure and potential biological activity. The product name Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate underscores its intricate design and functionalization. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in drug discovery efforts aimed at addressing various diseases.
936024-96-3 (Tert-butyl N-[1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate) 関連製品
- 2295485-44-6(5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid)
- 2137551-71-2(2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid)
- 635-21-2(5-Chloroanthranilic Acid)
- 1804725-75-4(2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)
- 1955523-96-2(N-(propan-2-yl)oxetan-3-amine hydrochloride)
- 1806064-90-3(3-(Difluoromethyl)-5-methyl-4-nitropyridine)
- 2877763-81-8(5-Chloro-4,6-dimethyl-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile)
- 1058184-78-3(3-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)
- 2034621-18-4(2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one)